molecular formula C8H7BrN2 B2476537 3-(Aminomethyl)-5-bromobenzonitrile CAS No. 1177558-50-7

3-(Aminomethyl)-5-bromobenzonitrile

Cat. No.: B2476537
CAS No.: 1177558-50-7
M. Wt: 211.062
InChI Key: OCPATBUYJSSEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, featuring an aminomethyl group at the 3-position and a bromine atom at the 5-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

3-(Aminomethyl)-5-bromobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “3-(Aminomethyl)-5-bromobenzonitrile” is not available, it’s important to handle all chemicals with care. Amines can be irritants and some nitriles can produce toxic cyanide gas when heated .

Future Directions

The future directions of research on “3-(Aminomethyl)-5-bromobenzonitrile” could involve exploring its potential uses in various fields. For example, aminomethyl derivatives have been used in the synthesis of various pharmaceuticals . Additionally, benzonitriles have been used as intermediates in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

It is structurally related to n-[3-(aminomethyl)benzyl]acetamidine, which targets nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key cellular signaling molecule.

Mode of Action

Based on its structural similarity to n-[3-(aminomethyl)benzyl]acetamidine, it may interact with its targets in a similar manner . The compound could potentially bind to the active site of the enzyme, thereby modulating its activity.

Biochemical Pathways

Given its potential interaction with nitric oxide synthases, it might influence the nitric oxide signaling pathway . This pathway plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

If it indeed interacts with nitric oxide synthases, it could potentially modulate the levels of nitric oxide in cells, thereby influencing various physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of benzonitrile to introduce the bromine atom at the 5-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position, which is then reduced to an aminomethyl group using reductive amination techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced further to amines.

    Condensation Reactions: The nitrile group can participate in condensation reactions to form imidates or amides.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.

    Reductive Amination: Utilizes reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Imines or amides, depending on the extent of oxidation.

    Reduction Products: Primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromobenzonitrile:

    3-(Aminomethyl)-4-bromobenzonitrile: Positional isomer with different physical and chemical properties.

Uniqueness

3-(Aminomethyl)-5-bromobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an aminomethyl group and a bromine atom on the benzene ring allows for versatile chemical transformations and interactions in various fields of research.

Properties

IUPAC Name

3-(aminomethyl)-5-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPATBUYJSSEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile (3.50 g, 10.3 mmol) in EtOH (60 mL) was added N2H4H2O (85%, 1.31 g). The mixture was refluxed for 3 h. At room temperature 2 N HCl (20 mL) was added (pH=3), and the mixture was filtered and rinsed with water (20 mL×2). The filtrate was concentrated to about 50 mL and filtered again. After addition of NaHCO3 (pH=9), the filtrate was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a mixture of colorless solid and colorless oil. 2N HCl in MeOH (50 mL) was added and concentrated to afford crude material as a white solid. Recrystallization from MeOH-Et2O yielded the product 3-(aminomethyl)-5-bromobenzonitrile (1.40 g, 55%) as colorless fine needles. 1H NMR (400 MHz, D2O): δ 7.92 (m, 1 H), 7.84 (m, 1 H), 7.69 (m, 1 H), 4.11 (s, 2 H); 13C NMR (400 MHz, D2O): δ 137.1, 135.9, 135.8, 131.7, 123.0, 117.7, 113.8, 42.0; MS: m/z 209.0 (M+−HCl); HPLC: retention time: 9.313 min; purity: 98.4%.
Name
3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2H4H2O
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (85%, 1.31 g) was added to a suspension of 3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile (3.50 g, 10.3 mmol) in EtOH (60 mL). The mixture was refluxed for 3 h. Then, at room temperature, 2 N HCl (20 mL) was added (pH=3), and the mixture was filtered and the solid was rinsed with water (20 mL×2). The filtrate was evaporated to about 50 mL and filtered again. After addition of NaHCO3 (pH=9), the filtrate was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude product. It was recrystallized from MeOH-Et2O yielding the product (1.40 g, 55%) as colorless fine needles. 1H NMR (400 MHz, D2O): δ 7.92 (m, 1H), 7.84 (m, 1H), 7.69 (m, 1H), 4.11 (s, 2H); 13C NMR (400 MHz, D2O): δ 137.1, 135.9, 135.8, 131.7, 123.0, 117.7, 113.8, 42.0; MS: m/z 209.0 (M+-HCl); HPLC: retention time: 9.313 min; purity: 98.4%.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.